Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-
Overview
Description
“Oxazole, 2,2’-(1,4-phenylene)bis[4,5-dihydro-]” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as “1,4-Bis(4,5-dihydro-2-oxazolyl)benzene” and "2,2’-(1,4-Phenylene)bis(2-oxazoline)" .
Synthesis Analysis
The synthesis of oxazole-based molecules has been a topic of interest in recent research. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another method for oxazole synthesis involves a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides .Molecular Structure Analysis
The molecular structure of “Oxazole, 2,2’-(1,4-phenylene)bis[4,5-dihydro-]” can be viewed using computational tools . The compound has a complex structure with multiple rings and functional groups.Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and complex. For instance, the irreversible conjugate addition determines the overall regioselectivity of borylative cyclization, and the ring strain favors the formation of 5,6-bicyclic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxazole, 2,2’-(1,4-phenylene)bis[4,5-dihydro-]” include a molecular weight of 351.24 and a predicted boiling point of 429.4±40.0 °C. The compound also has a predicted density of 1.42±0.1 g/cm3 .Safety and Hazards
Future Directions
The future directions for the study and application of oxazole derivatives are promising. The control of ring strain in diene cyclizations provides a useful basis for future reaction designs . Furthermore, due to their broad biological activities, oxazole-based molecules are becoming a significant heterocyclic nucleus, receiving attention from researchers globally .
Mechanism of Action
Mode of Action
It is known that the presence of two bromine atoms in the central benzene ring strongly reduces the energy of the highest occupied molecular orbital (homo) which is involved in the reduction process .
Pharmacokinetics
The compound is a solid at 20°C and has a melting point of 242°C . These properties may affect its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene. For instance, the compound should be stored under inert gas and should avoid exposure to air . Other release to the environment of this substance is likely to occur from indoor use in closed systems with minimal release (e.g., cooling liquids in refrigerators, oil-based electric heaters) and outdoor use in closed systems with minimal release (e.g., hydraulic liquids in automotive suspension, lubricants in motor oil and brake fluids) .
properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUPMSZKVCETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064672 | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7426-75-7 | |
Record name | 2,2′-(1,4-Phenylene)bis(2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7426-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis(4,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(1,4-phenylene)bis[4,5-dihydrooxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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